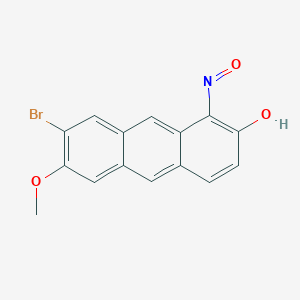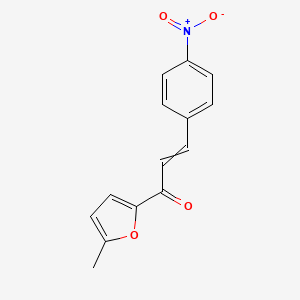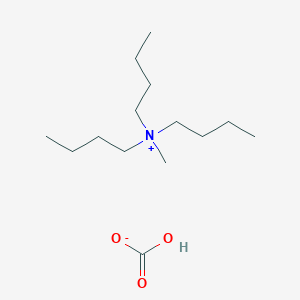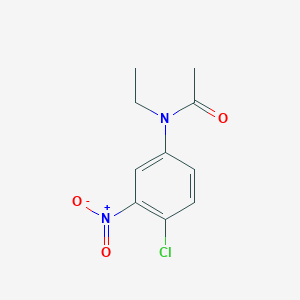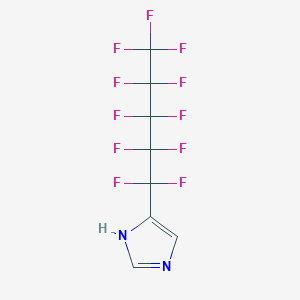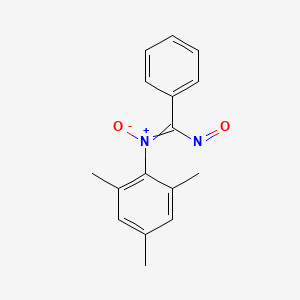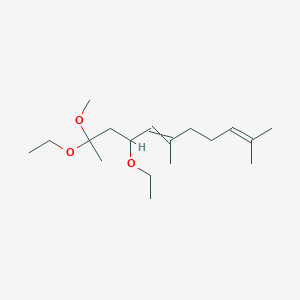
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene is an organic compound with the molecular formula C16H30O3 It is characterized by the presence of two ethoxy groups, one methoxy group, and two methyl groups attached to an undecadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylundeca-2,6-diene and suitable alkylating agents.
Alkylation: The key step involves the alkylation of the starting material with ethyl and methoxy groups. This is achieved using reagents like ethyl iodide and methanol in the presence of a strong base such as sodium hydride.
Reaction Conditions: The reaction is carried out under controlled conditions, typically at elevated temperatures and in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of catalysts.
Purification: Employing purification techniques such as distillation and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Compounds with substituted functional groups
Applications De Recherche Scientifique
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
8,8-Diethoxy-2,6-dimethyl-2-octanol: A tertiary alcohol with similar ethoxy and methyl groups.
5,9-Undecadien-2-one, 6,10-dimethyl-: A compound with a similar undecadiene backbone but different functional groups.
Uniqueness
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene is unique due to its specific combination of ethoxy, methoxy, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
116121-05-2 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
8,10-diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene |
InChI |
InChI=1S/C18H34O3/c1-8-20-17(14-18(6,19-7)21-9-2)13-16(5)12-10-11-15(3)4/h11,13,17H,8-10,12,14H2,1-7H3 |
Clé InChI |
PRKYYKKOXYSWNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(C)(OC)OCC)C=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)



